N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide” is a compound that has been mentioned in the context of bromodomain and extraterminal inhibitors . It is part of a series of compounds that have been optimized for BRD4 potency and physical properties . The compound is related to a class of molecules known as triazolopyridazines .
Scientific Research Applications
Synthesis and Antioxidant Ability
Research has led to the synthesis of new derivatives within the 1,2,4-triazole-thiadiazine class, demonstrating significant antioxidant abilities. These compounds, through multi-step syntheses, have shown higher antioxidant capabilities in assays compared to traditional antioxidants like ascorbic acid and BHT. This finding opens up potential applications in developing antioxidant agents that could mitigate oxidative stress-related diseases (Shakir, Ali, & Hussain, 2017).
Antihistaminic and Anti-inflammatory Activities
Compounds bearing the triazolo[4,3-b]pyridazine core have been synthesized and evaluated for their antihistaminic activities and inhibitory effects on eosinophil infiltration. These compounds exhibit potent antihistaminic activity alongside an inhibitory effect on eosinophil chemotaxis, suggesting their potential use in treating allergic conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Species-Specific Metabolism and Toxicological Implications
A detailed investigation into the metabolism of SGX523, a compound structurally related to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide, has shown species-specific metabolism by aldehyde oxidase, leading to a less soluble metabolite implicated in observed toxicological effects. This study highlights the importance of understanding metabolic pathways in drug development and the potential toxicological risks associated with metabolites (Diamond et al., 2010).
Anti-asthmatic Activities
Novel compounds from the triazolo[4,3-b]pyridazine class have been synthesized and evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction, demonstrating potent anti-asthmatic activity. These findings suggest potential applications in asthma and respiratory disease treatment (Kuwahara et al., 1997).
Structural Characterization and Theoretical Studies
The synthesis, structural characterization, and detailed theoretical studies of triazole pyridazine derivatives have been conducted. These studies not only provide insights into the molecular structure but also explore the electronic properties and potential biological activities of these compounds (Sallam et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide is the Cell division protein ZipA . This protein is found in organisms like Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.
Mode of Action
It is known that the compound interacts with the zipa protein, potentially altering its function .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-5-3-4-6-11(10)15(21)16-9-13-18-17-12-7-8-14(22-2)19-20(12)13/h3-8H,9H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEYARXLQFHFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.